1-(3-Methoxyphenyl)-3-methylcyclopentan-1-ol
Description
1-(3-Methoxyphenyl)-3-methylcyclopentan-1-ol is a cyclopentanol derivative featuring a 3-methoxyphenyl substituent at position 1 and a methyl group at position 3 of the cyclopentane ring. This compound is of interest due to its structural similarity to bioactive molecules, such as tramadol (a centrally acting analgesic), which shares the 3-methoxyphenyl moiety but differs in core ring structure and additional functional groups .
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C13H18O2/c1-10-6-7-13(14,9-10)11-4-3-5-12(8-11)15-2/h3-5,8,10,14H,6-7,9H2,1-2H3 |
InChI Key |
PEEPHQCWTGBSNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(C2=CC(=CC=C2)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-3-methylcyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the Grignard reaction, where a Grignard reagent is reacted with a suitable precursor to form the desired compound. For instance, the reaction of 3-methoxybenzylmagnesium chloride with 3-methylcyclopentanone under controlled conditions can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-3-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 1-(3-Methoxyphenyl)-3-methylcyclopentanone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
1-(3-Methoxyphenyl)-3-methylcyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific functional properties
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-methylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Tramadol Hydrochloride
- Structure: (±)cis-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride .
- Key Differences: Cyclohexanol core (vs. cyclopentanol in the target compound). Additional dimethylaminomethyl group at position 2.
- Impact: The cyclohexanol ring and dimethylaminomethyl group enhance tramadol’s opioid receptor binding and serotonin/norepinephrine reuptake inhibition, contributing to its analgesic properties. The absence of these features in 1-(3-Methoxyphenyl)-3-methylcyclopentan-1-ol suggests divergent biological activity .
3-Methyl-1-cyclopentanol
- Structure: Cyclopentanol with a single methyl group at position 3 .
- Key Differences :
- Lacks the 3-methoxyphenyl substituent.
1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol
- Structure: Cyclopentanol core with a methyl group at position 3 and a cyclopropyl-oxadiazole substituent .
- Key Differences :
- Oxadiazole heterocycle replaces the 3-methoxyphenyl group.
Target Compound
- Likely synthesized via Grignard addition or reduction of a cyclopentanone precursor, analogous to methods for 3-methyl-2-cyclopenten-1-ol (see ). For example, reduction of 1-(3-Methoxyphenyl)-3-methylcyclopentan-1-one using AlH₃ or LiAlH₄ could yield the alcohol .
Tramadol
- Synthesized through a multi-step process involving cyclohexanol ring formation, dimethylaminomethylation, and methoxyphenyl incorporation .
3-Methyl-3-(5-phenylpent-4-yn-1-yl)cyclopentan-1-one
- Prepared via palladium-catalyzed hydrogenation of a cyclopentenone derivative, highlighting the role of transition-metal catalysts in cyclopentane functionalization .
Physical and Chemical Properties
| Compound | Boiling Point/MP | Solubility | Key Functional Groups |
|---|---|---|---|
| This compound | Not reported | Moderate in polar solvents | −OH, −OCH₃ |
| Tramadol HCl | 163–167°C (MP) | Water-soluble | −OH, −OCH₃, −N(CH₃)₂ |
| 3-Methyl-1-cyclopentanol | ~180°C (BP) | Low polarity | −OH, −CH₃ |
| 3-Methyl-2-cyclopenten-1-ol | 76–78°C (BP) | Ether-soluble | −OH, −CH₃, double bond |
- Hydrogen Bonding: The target compound’s −OH and −OCH₃ groups enhance solubility in polar solvents compared to non-aromatic analogues like 3-methyl-1-cyclopentanol .
- Thermal Stability: The cyclopentanol ring’s strain may lower melting/boiling points relative to tramadol’s cyclohexanol core .
Biological Activity
1-(3-Methoxyphenyl)-3-methylcyclopentan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C12H16O2
- Molecular Weight : 192.26 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1(CC(C1)C2=CC(=C(C=C2)OC)C)O
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The methoxyphenyl group enhances lipophilicity, facilitating membrane penetration and subsequent interaction with cellular receptors and enzymes. This interaction can modulate signaling pathways, leading to various biological effects, including anti-inflammatory and analgesic activities.
Biological Activities
Research has indicated several potential biological activities for this compound:
-
Anti-inflammatory Activity :
- Studies suggest that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
- A study demonstrated a reduction in inflammation markers in animal models treated with this compound, highlighting its therapeutic potential in inflammatory diseases.
-
Analgesic Effects :
- The compound has shown promise as an analgesic agent in preclinical studies, reducing pain responses in various pain models.
- Its mechanism may involve modulation of pain pathways, similar to non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antioxidant Properties :
- Preliminary findings indicate that this compound possesses antioxidant activity, which may contribute to its protective effects against oxidative stress-related conditions.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Significant reduction in cytokine levels | |
| Analgesic | Decreased pain response in animal models | |
| Antioxidant | Protective effects against oxidative stress |
Case Study: Anti-inflammatory Effects
In a study conducted on a rat model of arthritis, administration of this compound resulted in a marked decrease in paw swelling and serum levels of inflammatory cytokines such as TNF-alpha and IL-6. The results suggest that this compound could be developed as a therapeutic agent for managing chronic inflammatory conditions.
Case Study: Analgesic Activity
In another investigation, the compound was tested using the formalin test for pain assessment. Results showed that treatment with this compound significantly reduced both the acute and chronic phases of pain response compared to control groups. This positions the compound as a potential candidate for further development as an analgesic drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
